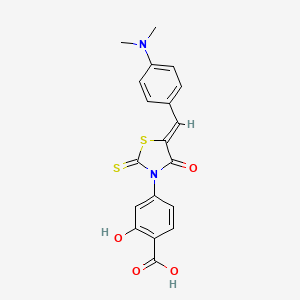![molecular formula C15H27NO4 B2500532 (3R,5R)-Ácido 5-terc-butil-1-[(2-metilpropan-2-il)oxocarbonil]piperidina-3-carboxílico CAS No. 2243512-01-6](/img/structure/B2500532.png)
(3R,5R)-Ácido 5-terc-butil-1-[(2-metilpropan-2-il)oxocarbonil]piperidina-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.384. The purity is usually 95%.
The exact mass of the compound (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5R)-5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Geles piezoeléctricos para la recolección de energía y la detección
(3R,5R)-Ácido 5-terc-butil-1-[(2-metilpropan-2-il)oxocarbonil]piperidina-3-carboxílico: puede incorporarse en geles piezoeléctricos (PiezoGeles). Estos materiales cristalinos inteligentes generan electricidad en respuesta a la tensión o deformación mecánica. Dada su similitud estructural con los hidrogeles, los PiezoGeles ofrecen varias ventajas, incluyendo quiralidad intrínseca, cristalinidad, estructuras ordenadas, flexibilidad mecánica, biocompatibilidad y biodegradabilidad . Los investigadores han explorado su uso en dispositivos de recolección de energía (como la electrónica portátil) y como sensores para detectar estímulos mecánicos.
a. Apósitos para heridas y cicatrización: Los PiezoGeles derivados de este compuesto podrían servir como apósitos para heridas. Su flexibilidad, biocompatibilidad y capacidad para generar señales eléctricas al deformarse mecánicamente pueden acelerar la cicatrización de heridas y la regeneración tisular .
b. Dispositivos implantables: EN300-6487832 podría encontrar aplicaciones en la bioelectrónica implantable. Sus propiedades piezoeléctricas le permiten convertir la energía mecánica (por ejemplo, el movimiento muscular) en señales eléctricas, lo que podría alimentar implantes o sensores médicos .
c. Electrónica portátil autoalimentada: Imagine dispositivos portátiles que aprovechan los movimientos del cuerpo para generar energía. La incorporación de este compuesto en PiezoGeles podría conducir a dispositivos portátiles autoalimentados, reduciendo la necesidad de baterías externas .
Método científico y desarrollo de habilidades de investigación
Más allá de sus propiedades materiales, exploremos un contexto diferente. El método científico, al que EN300-6487832 contribuye, desempeña un papel crucial en las universidades y en diversas carreras. Fomenta las habilidades de investigación, permitiendo a las personas desarrollar e innovar dentro de las organizaciones .
Mejora de los niveles de vida
La ciencia, incluida la investigación sobre compuestos como EN300-6487832, impacta directamente en la sociedad. Al satisfacer las necesidades humanas básicas y mejorar los niveles de vida, contribuye significativamente a nuestro bienestar .
Propiedades
IUPAC Name |
(3R,5R)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)11-7-10(12(17)18)8-16(9-11)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQYQNPYGOQKD-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
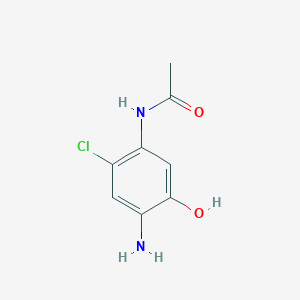
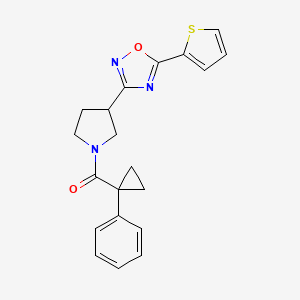

![2-chloro-3-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B2500454.png)
![6-bromo-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500455.png)
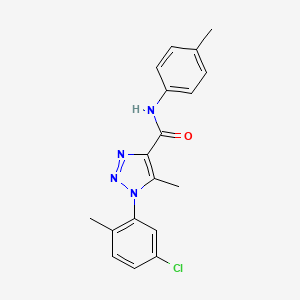

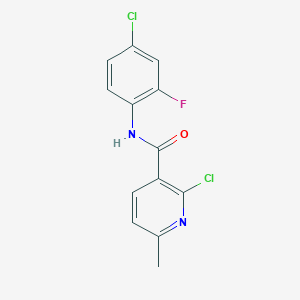
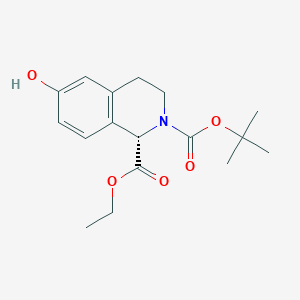


![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2500469.png)
![N-[(3-chlorophenyl)methyl]-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2500470.png)
